![molecular formula C19H17NO4S2 B5180111 5-{3-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one CAS No. 299905-83-2](/img/structure/B5180111.png)

5-{3-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

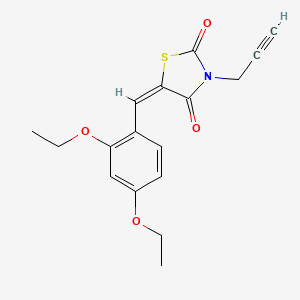

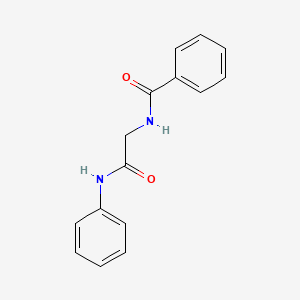

The compound "5-{3-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one" belongs to a class of thiazolidinone derivatives. Thiazolidinones are heterocyclic compounds with a wide range of biological activities and are of significant interest in medicinal chemistry for their potential therapeutic applications. This specific compound, due to its structural features, is expected to exhibit unique physical and chemical properties, making it a subject of scientific research.

Synthesis Analysis

The synthesis of thiazolidinone derivatives, including the compound of interest, involves multiple steps, including Knoevenagel condensation, microwave-assisted synthesis, and reactions involving thiazolidinone or rhodanine with aromatic aldehydes. For instance, Khazaei et al. (2014) demonstrated an efficient synthesis method using microwave irradiation and tetrabutylammonium hydroxide in aqueous medium, highlighting a clean and high-yield approach to obtaining thiazolidinone derivatives (Khazaei, Veisi, Safaei, & Ahmadian, 2014).

Molecular Structure Analysis

The molecular structure of thiazolidinone derivatives has been extensively analyzed through X-ray crystallography, NMR spectroscopy, and computational studies. For example, Yahiaoui et al. (2019) discussed the synthesis, characterization, and structural investigation of a thiazolidin-4-one derivative, providing insights into its non-planar geometry and potential for non-linear optical (NLO) applications due to its high hyperpolarizability (Yahiaoui et al., 2019).

Chemical Reactions and Properties

Thiazolidinone derivatives participate in various chemical reactions due to their reactive sites, such as the Knoevenagel condensation mentioned earlier. These reactions are crucial for modifying the chemical structure and, consequently, the biological activity of these compounds. The study by Nagase (1974) on the reaction of thiazolidones with o-aminobenzenethiol and other thiols showcases the versatility of thiazolidinones in undergoing chemical transformations to yield novel compounds with potential fungicidal properties (Nagase, 1974).

Physical Properties Analysis

The physical properties of thiazolidinone derivatives, such as solubility, melting points, and crystal structure, are influenced by their molecular structure. The crystallographic study by Delgado et al. (2005) on several 2-thioxothiazolidin-4-ones highlights the importance of hydrogen bonding in the crystal packing and the molecular non-planarity influencing the physical properties of these compounds (Delgado, Quiroga, Cobo, Low, & Glidewell, 2005).

Chemical Properties Analysis

The chemical properties, such as reactivity and stability, of thiazolidinone derivatives are closely related to their structure. The presence of thioxo, ethoxy, and benzylidene groups in the compound provides reactive sites for various chemical reactions. The study by Bensafi et al. (2021) on the synthesis, characterization, and DFT calculations of a thiazolidin-4-one derivative illustrates the compound's potential NLO activity, underscoring the relationship between chemical structure and reactivity (Bensafi et al., 2021).

properties

IUPAC Name |

(5E)-5-[[3-[2-(3-methoxyphenoxy)ethoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO4S2/c1-22-14-5-3-7-16(12-14)24-9-8-23-15-6-2-4-13(10-15)11-17-18(21)20-19(25)26-17/h2-7,10-12H,8-9H2,1H3,(H,20,21,25)/b17-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANDCOMOYJGXFSD-GZTJUZNOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)OCCOC2=CC=CC(=C2)C=C3C(=O)NC(=S)S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC=C1)OCCOC2=CC=CC(=C2)/C=C/3\C(=O)NC(=S)S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3aS*,6aR*)-5-(3-chloro-2-pyridinyl)-3-[3-(4-methoxyphenyl)propyl]hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5180029.png)

![N-[(2-phenoxy-3-pyridinyl)methyl]isonicotinamide](/img/structure/B5180037.png)

![N-{2-[2-(3-chlorophenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine oxalate](/img/structure/B5180068.png)

![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-piperidinol](/img/structure/B5180070.png)

![1-{4-[(3,5-dimethyl-4-isoxazolyl)methoxy]benzoyl}-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B5180080.png)

![3-[(4-bromophenyl)amino]-1-(3,4,5-trimethoxyphenyl)-2-propen-1-one](/img/structure/B5180097.png)

![2-methoxy-4-[(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 2-thiophenecarboxylate](/img/structure/B5180103.png)

![({1-(cyclohexylmethyl)-2-[(cyclopropylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)ethyl[2-(1H-pyrazol-1-yl)ethyl]amine](/img/structure/B5180104.png)

![2-[isopropyl(methyl)amino]ethyl 2-methoxybenzoate hydrochloride](/img/structure/B5180115.png)